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molecular formula C11H14Cl3NO B8305321 N-trichloroacetyl-2-azaadamantane CAS No. 1155843-81-4

N-trichloroacetyl-2-azaadamantane

Cat. No. B8305321
M. Wt: 282.6 g/mol
InChI Key: KODOUTQLARGWPZ-UHFFFAOYSA-N
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Patent
US08669367B2

Procedure details

A solution containing 23.4 g (83 mmol) of N-trichloroacetyl-2-azaadamantane and 70.1 g of isopropanol, was heated to 80° C., and 99.4 g of a 20 wt % NaOH aqueous solution was added, followed by stirring for one hour. 47 g of water and 47 g of toluene were added, followed by liquid separation, to obtain a toluene solution of 2-azaadamantane.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
70.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
47 g
Type
reactant
Reaction Step Three
Quantity
47 g
Type
solvent
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
ClC(Cl)(Cl)C([N:5]1[CH:12]2[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:14][CH:6]1[CH2:7]3)[CH2:11]2)=O.C(O)(C)C.[OH-].[Na+].O>C1(C)C=CC=CC=1>[CH:6]12[CH2:14][CH:10]3[CH2:9][CH:8]([CH2:13][CH:12]([CH2:11]3)[NH:5]1)[CH2:7]2 |f:2.3|

Inputs

Step One
Name
Quantity
23.4 g
Type
reactant
Smiles
ClC(C(=O)N1C2CC3CC(CC1C3)C2)(Cl)Cl
Name
Quantity
70.1 g
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
47 g
Type
reactant
Smiles
O
Name
Quantity
47 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by liquid separation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C12NC3CC(CC(C1)C3)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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